molecular formula C13H13ClN2O B13959691 4-Amino-N-phenylbenzamide hcl

4-Amino-N-phenylbenzamide hcl

Cat. No.: B13959691
M. Wt: 248.71 g/mol
InChI Key: HSWNUYUTWHHDBQ-UHFFFAOYSA-N
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Description

4-Amino-N-phenylbenzamide hydrochloride is an organic compound that appears as a crystalline solid, typically ranging from pale yellow to brown in color. It is known for its excellent thermal stability and light resistance. This compound is soluble in certain organic solvents such as dimethyl sulfoxide and dichloromethane. It has a molecular formula of C13H12N2O and a molecular weight of 212.25 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Amino-N-phenylbenzamide hydrochloride can be synthesized through the amidation reaction of aniline with p-hydroxybenzoic acid. The reaction is catalyzed by a base, typically under anhydrous conditions. The reaction conditions can be adjusted based on specific laboratory requirements .

Industrial Production Methods

In industrial settings, the synthesis of 4-Amino-N-phenylbenzamide hydrochloride often involves the direct condensation of benzoic acids and amines. This process can be enhanced using catalysts such as diatomite earth immobilized with Lewis acidic ionic liquids under ultrasonic irradiation. This method is advantageous due to its high yield, eco-friendliness, and the use of a recoverable catalyst .

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-phenylbenzamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the amine group into a nitro group.

    Reduction: The compound can be reduced to form corresponding amines using reducing agents.

    Substitution: The amine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various halogenating agents and catalysts can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted benzamides .

Scientific Research Applications

4-Amino-N-phenylbenzamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-N-phenylbenzamide hydrochloride involves its interaction with specific molecular targets and pathways. It exhibits electron transfer properties, making it useful in the study of semiconductor materials and conductive polymers. The compound’s antiviral activity is attributed to its ability to inhibit viral replication by targeting specific viral proteins .

Comparison with Similar Compounds

Similar Compounds

    N-Phenylbenzamide: This compound has a similar structure but lacks the amino group at the para position.

    4-Aminobenzanilide: Similar to 4-Amino-N-phenylbenzamide hydrochloride but without the hydrochloride salt form.

Uniqueness

4-Amino-N-phenylbenzamide hydrochloride is unique due to its excellent thermal stability, light resistance, and solubility in organic solvents. Its electron transfer properties and potential antiviral activity further distinguish it from other similar compounds .

Properties

Molecular Formula

C13H13ClN2O

Molecular Weight

248.71 g/mol

IUPAC Name

4-amino-N-phenylbenzamide;hydrochloride

InChI

InChI=1S/C13H12N2O.ClH/c14-11-8-6-10(7-9-11)13(16)15-12-4-2-1-3-5-12;/h1-9H,14H2,(H,15,16);1H

InChI Key

HSWNUYUTWHHDBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N.Cl

Origin of Product

United States

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